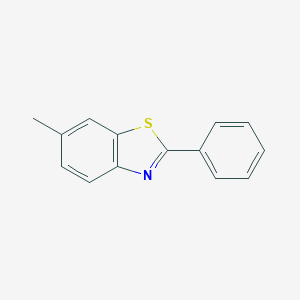

6-Methyl-2-phenyl-1,3-benzothiazole

描述

Structure

3D Structure

属性

IUPAC Name |

6-methyl-2-phenyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXGMQKTMUWZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10205-58-0 | |

| Record name | 6-Methyl-2-phenylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10205-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-METHYL-2-PHENYLBENZOTHIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: 6-Methyl-2-phenylbenzothiazole (CAS 10205-58-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the experimental data available for 6-Methyl-2-phenylbenzothiazole (CAS 10205-58-0), a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document summarizes its physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities, including a representative signaling pathway.

Physicochemical Properties

6-Methyl-2-phenylbenzothiazole is a solid organic compound characterized by a benzothiazole core structure.[1] The presence of a methyl group at the 6-position and a phenyl group at the 2-position influences its chemical and physical characteristics.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NS | [1] |

| Molecular Weight | 225.31 g/mol | [1] |

| Density | 1.199 g/cm³ | N/A |

| Boiling Point | 373.3 °C at 760 mmHg | N/A |

| Flash Point | 182.6 °C | N/A |

| Appearance | Solid | [1] |

Experimental Protocols

Synthesis of 6-Methyl-2-phenylbenzothiazole

A common and efficient method for the synthesis of 2-arylbenzothiazoles, including 6-Methyl-2-phenylbenzothiazole, is through the condensation of a substituted 2-aminothiophenol with a benzaldehyde derivative.[2][3]

Protocol: Synthesis via Condensation Reaction [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methylthiophenol (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add benzaldehyde (1 equivalent) to the solution.

-

Catalyst and Oxidation: Introduce an inexpensive and non-toxic inorganic oxidant like sodium metabisulfite.

-

Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature with continuous stirring for several hours.

-

Work-up and Purification: After the reaction is complete (monitored by Thin Layer Chromatography), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash with water, and then dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-Methyl-2-phenylbenzothiazole.

Determination of Physicochemical Properties

The following are general experimental protocols that can be used to determine the key physical properties of 6-Methyl-2-phenylbenzothiazole.

Protocol: Melting Point Determination [4][5]

-

Sample Preparation: Finely powder a small amount of dry 6-Methyl-2-phenylbenzothiazole. Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly, at a rate of 1-2 °C per minute, to ensure accurate measurement.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Protocol: Boiling Point Determination [6][7][8]

-

Sample Preparation: Place a small amount of 6-Methyl-2-phenylbenzothiazole in a small test tube.

-

Capillary Inversion: Place a sealed capillary tube (sealed at one end) with the open end downwards into the test tube containing the sample.

-

Heating: Heat the test tube in a heating block or an oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Note the temperature when a continuous and rapid stream of bubbles is observed. This temperature is the boiling point.

Protocol: Density Determination of a Solid [9][10]

-

Mass Measurement: Accurately weigh a sample of 6-Methyl-2-phenylbenzothiazole using an analytical balance.

-

Volume Measurement by Displacement: Fill a graduated cylinder with a non-reactive liquid in which the compound is insoluble. Record the initial volume. Carefully immerse the weighed solid into the graduated cylinder and record the new volume. The difference between the final and initial volumes is the volume of the solid.

-

Calculation: Calculate the density by dividing the mass of the solid by its volume.

Spectral Analysis

Protocol: ¹H and ¹³C NMR Spectroscopy [1][11][12]

-

Sample Preparation: Dissolve a small amount of 6-Methyl-2-phenylbenzothiazole in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Place the NMR tube containing the sample into the NMR spectrometer.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to elucidate the structure of the molecule.

Biological Activity and Signaling Pathways

Derivatives of 2-phenylbenzothiazole have garnered significant interest due to their potential as anticancer agents.[13][14] Studies have shown that these compounds can exert their cytotoxic effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, with the Epidermal Growth Factor Receptor (EGFR) signaling pathway being a prominent target.[15][16][17]

Anticancer Activity and the EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival.[18][19] In many types of cancer, this pathway is aberrantly activated, leading to uncontrolled cell division.[20] Small molecule inhibitors that target the tyrosine kinase domain of EGFR can block the downstream signaling cascade, thereby inhibiting cancer cell growth.[21] While direct experimental data for 6-Methyl-2-phenylbenzothiazole's effect on the EGFR pathway is not available, its structural similarity to known 2-arylbenzothiazole EGFR inhibitors suggests it may act through a similar mechanism.[17][22]

Experimental Workflow for Assessing Anticancer Activity

Caption: Workflow for evaluating the anticancer properties of 6-Methyl-2-phenylbenzothiazole.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 6-Methyl-2-phenylbenzothiazole and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Representative Signaling Pathway: EGFR Inhibition

The following diagram illustrates the EGFR signaling pathway and the potential point of inhibition by 2-phenylbenzothiazole derivatives.

Caption: Proposed mechanism of action via inhibition of the EGFR signaling pathway.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. byjus.com [byjus.com]

- 9. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 10. m.youtube.com [m.youtube.com]

- 11. books.rsc.org [books.rsc.org]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. ClinPGx [clinpgx.org]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. researchgate.net [researchgate.net]

- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cancernetwork.com [cancernetwork.com]

- 22. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 6-Methyl-2-phenyl-1,3-benzothiazole and Its Isomers for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, isomers, physicochemical properties, synthesis, and potential biological activities of 6-Methyl-2-phenyl-1,3-benzothiazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of benzothiazole derivatives.

Core Compound: 6-Methyl-2-phenyl-1,3-benzothiazole

6-Methyl-2-phenyl-1,3-benzothiazole is an aromatic heterocyclic compound with the molecular formula C₁₄H₁₁NS. It belongs to the benzothiazole class of compounds, which are known for their diverse pharmacological activities. The structure consists of a phenyl group attached to the 2-position of a 6-methyl-substituted benzothiazole core.

Structural Formula:

Key Identifiers:

-

Molecular Formula: C₁₄H₁₁NS

-

Molecular Weight: 225.31 g/mol

-

CAS Number: 10205-58-0

Isomers of 6-Methyl-2-phenyl-1,3-benzothiazole

The isomers of 6-Methyl-2-phenyl-1,3-benzothiazole can be broadly categorized into two main groups: positional isomers of the methyl group on the benzothiazole ring and positional isomers of the methyl group on the phenyl ring (tolyl derivatives).

Positional Isomers (Methyl on Benzothiazole Ring)

These isomers differ in the position of the methyl group on the benzene ring of the benzothiazole moiety.

-

4-Methyl-2-phenyl-1,3-benzothiazole

-

5-Methyl-2-phenyl-1,3-benzothiazole

-

7-Methyl-2-phenyl-1,3-benzothiazole

Positional Isomers (Methyl on Phenyl Ring - Tolyl Derivatives)

These isomers have the methyl group on the phenyl ring, forming what are known as tolyl derivatives.

-

2-(o-tolyl)-1,3-benzothiazole (ortho-tolyl)

-

2-(m-tolyl)-1,3-benzothiazole (meta-tolyl)

-

2-(p-tolyl)-1,3-benzothiazole (para-tolyl)

Quantitative Data Summary

The following table summarizes the available quantitative data for 6-Methyl-2-phenyl-1,3-benzothiazole and its isomers. It is important to note that experimental data for some of these compounds are limited.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 6-Methyl-2-phenyl-1,3-benzothiazole | 10205-58-0 | C₁₄H₁₁NS | 225.31 | Not available | 373.3 | 1.199 |

| 4-Methyl-2-phenyl-1,3-benzothiazole | Not available | C₁₄H₁₁NS | 225.31 | Not available | Not available | Not available |

| 5-Methyl-2-phenyl-1,3-benzothiazole | 107611-15-4 | C₁₄H₁₁NS | 225.31 | 146 - 150[1] | Not available | Not available |

| 7-Methyl-2-phenyl-1,3-benzothiazole | Not available | C₁₄H₁₁NS | 225.31 | Not available | Not available | Not available |

| 2-(o-tolyl)-1,3-benzothiazole | 15903-58-9 | C₁₄H₁₁NS | 225.31 | 59 | Not available | Not available |

| 2-(m-tolyl)-1,3-benzothiazole | Not available | C₁₄H₁₁NS | 225.31 | Not available | Not available | Not available |

| 2-(p-tolyl)-1,3-benzothiazole | 16112-21-3 | C₁₄H₁₁NS | 225.31 | 84 - 88 | Not available | Not available |

Experimental Protocols: Synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole

The synthesis of 2-arylbenzothiazoles is commonly achieved through the condensation of a 2-aminothiophenol derivative with a benzaldehyde derivative, a method known as the Jacobson synthesis. The following is a plausible experimental protocol for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole.

Materials and Reagents

-

2-Amino-5-methylthiophenol

-

Benzaldehyde

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methylthiophenol (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 120-140°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

-

Precipitation and Filtration: A solid precipitate of 6-Methyl-2-phenyl-1,3-benzothiazole will form. Collect the solid by vacuum filtration and wash it thoroughly with deionized water to remove any residual DMSO and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-Methyl-2-phenyl-1,3-benzothiazole.

-

Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activities and Signaling Pathways

Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific data for 6-Methyl-2-phenyl-1,3-benzothiazole is limited, its structural similarity to other biologically active 2-phenylbenzothiazoles suggests it may exhibit similar therapeutic potential.

Anticancer Activity

Many 2-phenylbenzothiazole derivatives have demonstrated potent anticancer activity. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Some of the key pathways that are often targeted by benzothiazole derivatives include:

-

STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer and plays a critical role in tumor cell survival and proliferation. Some benzothiazole derivatives have been shown to inhibit the STAT3 signaling pathway.[2][3]

-

AKT/mTOR Signaling Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers.

-

ERK Signaling Pathway: The Ras/Raf/MEK/ERK pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival.

The potential inhibitory effect of 6-Methyl-2-phenyl-1,3-benzothiazole on these pathways warrants further investigation.

Caption: Potential inhibition of key oncogenic signaling pathways by 6-Methyl-2-phenyl-1,3-benzothiazole.

Antimicrobial and Anti-inflammatory Activities

The benzothiazole scaffold is also present in numerous compounds with significant antimicrobial and anti-inflammatory activities. The mechanism of antimicrobial action can vary, including the inhibition of essential enzymes in bacteria or fungi. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. Further studies are required to determine if 6-Methyl-2-phenyl-1,3-benzothiazole possesses these properties.

Experimental Workflow for Biological Evaluation

To assess the therapeutic potential of 6-Methyl-2-phenyl-1,3-benzothiazole, a systematic experimental workflow is recommended.

Caption: A typical experimental workflow for the biological evaluation of 6-Methyl-2-phenyl-1,3-benzothiazole.

Conclusion

6-Methyl-2-phenyl-1,3-benzothiazole and its isomers represent a promising area of research for the development of new therapeutic agents. Based on the known biological activities of the broader benzothiazole class, these compounds are potential candidates for anticancer, antimicrobial, and anti-inflammatory drug discovery. This technical guide provides a foundational understanding of their chemical properties and a roadmap for their synthesis and biological evaluation. Further in-depth studies are necessary to fully elucidate the therapeutic potential and mechanism of action of these specific molecules.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Phenylbenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylbenzothiazole core, a seemingly simple heterocyclic structure, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. From its early discovery in the late 19th century to its current status as a promising anticancer agent, the journey of 2-phenylbenzothiazole derivatives is a testament to the power of chemical synthesis and biological screening in the quest for novel therapeutics. This in-depth guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of this important class of compounds.

A Historical Perspective: From Synthesis to Biological Significance

The history of benzothiazoles dates back to the late 1800s, with early synthetic methods being developed. A pivotal moment in the synthesis of 2-substituted benzothiazoles was the development of the Jacobson synthesis, a method that involves the cyclization of thiobenzanilides using alkaline potassium ferricyanide.[1] For decades, these compounds were primarily of interest for their chemical properties and as intermediates in dye synthesis.

The paradigm shifted in the mid-1990s when Stevens and colleagues, while screening for tyrosine kinase inhibitors, serendipitously discovered the potent and selective in vitro anticancer activity of 2-(4-aminophenyl)benzothiazole.[2] This discovery ignited a surge of interest in 2-phenylbenzothiazole derivatives as potential chemotherapeutic agents, particularly for their efficacy against breast cancer cell lines.[2] Subsequent research has expanded the biological profile of this scaffold to include activities such as monoamine oxidase B (MAO-B) inhibition for neurodegenerative diseases and antimicrobial effects.[3]

Synthetic Methodologies: Crafting the 2-Phenylbenzothiazole Core

The synthesis of 2-phenylbenzothiazole derivatives has evolved from classical methods to more efficient and versatile modern techniques.

Key Experimental Protocol: The Jacobson Synthesis of 2-Phenylbenzothiazoles

The Jacobson method remains a fundamental approach for the synthesis of the 2-phenylbenzothiazole scaffold.[1]

Step 1: Synthesis of Thiobenzanilides. A substituted aniline is reacted with a substituted benzoyl chloride to form the corresponding benzanilide. This intermediate is then thionated, typically using Lawesson's reagent, to yield the thiobenzanilide.

Step 2: Oxidative Cyclization. The thiobenzanilide is then subjected to oxidative cyclization using an oxidizing agent such as potassium ferricyanide in an alkaline medium. The reaction proceeds via an intramolecular electrophilic substitution to form the benzothiazole ring.

Detailed Protocol for a Representative Synthesis of a 2-(4-Nitrophenyl)benzothiazole derivative:

-

N-(4-Methoxyphenyl)-4-nitrobenzamide (2): 4-Nitrobenzoic acid is the starting material.[4] It is converted to its acid chloride and then reacted with p-anisidine to yield the benzamide.

-

Thionation: The resulting benzamide is treated with Lawesson's reagent in a suitable solvent like chlorobenzene to yield the corresponding thiobenzanilide.[4]

-

Cyclization: The thiobenzanilide is cyclized using aqueous sodium hydroxide and potassium ferricyanide to afford the 2-(4-nitrophenyl)benzothiazole derivative.[4]

Anticancer Activity: A Primary Focus of Investigation

The most extensively studied biological activity of 2-phenylbenzothiazole derivatives is their potent and often selective cytotoxicity against a range of cancer cell lines.

Quantitative Analysis of Cytotoxic Activity

Numerous studies have quantified the in vitro anticancer activity of these compounds. The following tables summarize some of the key findings, with IC50 values representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cell Line | IC50 (µM) | Reference |

| N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide | T47D | 19.7 ± 3.1 | [1] |

| Etoposide (Reference Drug) | T47D | 36.6 ± 7.1 | [1] |

| 2-(4-aminophenyl)benzothiazole | MCF-7 | < 0.001 | [5] |

| 2-(4-aminophenyl)benzothiazole | MDA 468 | < 0.001 | [5] |

| 2-(4-aminophenyl)benzothiazole | PC 3 | > 10 | [5] |

| 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) | MCF-7 | Potent | |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 | Potent |

Table 1: Cytotoxicity of selected 2-phenylbenzothiazole derivatives against the T47D breast cancer cell line.

| Compound | Cell Line | IC50 (µM) | Reference |

| N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide (Compound 10) | Various | Active | [2] |

| N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide (Compound 16) | Various | Active | [2] |

| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610) | Various | Potent | |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | Various | Potent |

Table 2: Anticancer activity of various 2-phenylbenzothiazole derivatives against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[1][6]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-phenylbenzothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[6]

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[6]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[6] The absorbance is directly proportional to the number of viable cells.

Unraveling the Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of 2-phenylbenzothiazole derivatives are attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Several 2-phenylbenzothiazole derivatives have been shown to inhibit this pathway.[7][8] For instance, the novel benzothiazole derivative PB11 has been demonstrated to suppress the PI3K/Akt signaling pathway, leading to the induction of apoptosis in cancer cells.[7] This inhibition results in the downregulation of phosphorylated Akt (p-Akt), a key downstream effector of PI3K.[8]

Caption: Inhibition of the PI3K/Akt signaling pathway by 2-phenylbenzothiazole derivatives.

Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR-2

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in cancer cell growth and angiogenesis, respectively. Some 2-phenylbenzothiazole derivatives have shown inhibitory activity against these kinases, suggesting a multi-targeted mechanism of action.[2][9]

Caption: General workflow of RTK inhibition by 2-phenylbenzothiazole derivatives.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

The inhibitory effect of 2-phenylbenzothiazole derivatives on VEGFR-2 kinase activity can be determined using commercially available kinase assay kits.[10][11]

-

Reaction Setup: The assay is typically performed in a 96-well plate. A reaction mixture containing the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP is prepared in a kinase assay buffer.[11]

-

Inhibitor Addition: The 2-phenylbenzothiazole derivatives are added to the wells at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 30-45 minutes).[10]

-

Detection: The amount of ATP remaining after the kinase reaction is quantified using a luminescence-based detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

The journey of 2-phenylbenzothiazole derivatives from their synthesis in the 19th century to their current prominence as versatile biological agents, particularly in oncology, is a compelling narrative in drug discovery. The potent and selective anticancer activity of this scaffold, coupled with a growing understanding of its molecular mechanisms of action, positions it as a highly promising platform for the development of novel therapeutics. Future research will likely focus on the synthesis of new analogs with improved pharmacological profiles, the elucidation of their detailed interactions with biological targets, and their evaluation in preclinical and clinical settings. The continued exploration of the 2-phenylbenzothiazole core holds significant promise for addressing unmet needs in the treatment of cancer and other diseases.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.aston.ac.uk [research.aston.ac.uk]

- 10. dovepress.com [dovepress.com]

- 11. bpsbioscience.com [bpsbioscience.com]

Solubility and Stability of 6-Methyl-2-phenyl-1,3-benzothiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 6-Methyl-2-phenyl-1,3-benzothiazole. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected solubility and stability characteristics based on the known properties of the benzothiazole scaffold and provides detailed, generalized experimental protocols for determining these parameters. The data presented in the tables are illustrative and should be confirmed experimentally.

Core Concepts: Solubility and Stability of Benzothiazoles

The benzothiazole ring system is a common scaffold in medicinal chemistry and materials science, known for its relative stability.[1] The solubility and stability of any specific derivative, such as 6-Methyl-2-phenyl-1,3-benzothiazole, are influenced by the nature and position of its substituents. The presence of a methyl group at the 6-position and a phenyl group at the 2-position will dictate its interactions with various organic solvents.[2]

Solubility: The principle of "like dissolves like" is paramount in predicting solubility. 6-Methyl-2-phenyl-1,3-benzothiazole is a largely non-polar, aromatic molecule. Therefore, it is expected to exhibit good solubility in a range of common organic solvents, particularly those that are non-polar or moderately polar. The parent compound, 1,3-benzothiazole, is known to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[3]

Stability: The benzothiazole moiety is generally considered a stable aromatic system.[1] However, potential degradation pathways for benzothiazole derivatives can include photodegradation upon exposure to light and oxidation.[4] Stability in organic solvents is a critical parameter for ensuring the integrity of the compound during storage, formulation, and analysis.

Predicted Solubility Profile

The following table summarizes the predicted solubility of 6-Methyl-2-phenyl-1,3-benzothiazole in a selection of common organic solvents based on general principles of chemical interactions. These values are illustrative and require experimental verification.

| Solvent | Type | Predicted Solubility Category | Rationale |

| Non-Polar Solvents | |||

| Hexane | Aliphatic | Low | Limited interaction with the aromatic and heterocyclic portions of the molecule. |

| Toluene | Aromatic | High | Favorable π-π stacking interactions between the solvent and the aromatic rings of the compound. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | Halogenated | High | Good balance of polarity to dissolve the compound without strong, specific interactions. |

| Tetrahydrofuran (THF) | Ether | High | The ether oxygen can act as a hydrogen bond acceptor, aiding dissolution. |

| Acetone | Ketone | Moderate to High | The polar ketone group can interact with the benzothiazole moiety. |

| Dimethylformamide (DMF) | Amide | High | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | A highly polar aprotic solvent known for its excellent solvating power for many organic molecules.[3] |

| Polar Protic Solvents | |||

| Methanol | Alcohol | Moderate | Can act as a hydrogen bond donor and acceptor, but the largely non-polar nature of the molecule may limit high solubility. |

| Ethanol | Alcohol | Moderate to High | Similar to methanol, but its slightly lower polarity may be more favorable for this compound.[3] |

| Isopropanol | Alcohol | Moderate | Lower polarity than ethanol may further enhance solubility. |

Stability Assessment

The stability of 6-Methyl-2-phenyl-1,3-benzothiazole in organic solvents should be evaluated under various conditions to understand its shelf-life and potential degradation pathways. The following table illustrates the type of data that should be collected from stability studies.

| Solvent | Condition | Time Point (days) | % of Initial Compound Remaining (Illustrative) | Degradation Products Observed (Hypothetical) |

| Dichloromethane | Room Temperature, Ambient Light | 0 | 100% | None |

| 7 | 98% | Minor, unidentified polar species | ||

| 30 | 92% | Increased polar impurities | ||

| Methanol | 40°C, Dark | 0 | 100% | None |

| 7 | 99.5% | None | ||

| 30 | 99% | None | ||

| Acetonitrile | Room Temperature, UV Light (254 nm) | 0 | 100% | None |

| 1 | 85% | Products consistent with photo-oxidation | ||

| 7 | 60% | Multiple degradation products |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data on solubility and stability.

Solubility Determination Protocol (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Caption: Workflow for solubility determination.

Methodology:

-

Preparation: Add an excess amount of 6-Methyl-2-phenyl-1,3-benzothiazole to a series of vials. The excess solid is necessary to ensure that a saturated solution is formed.

-

Solvent Addition: To each vial, add a precise volume of the desired organic solvent.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known standards.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Stability Assessment Protocol

This protocol assesses the chemical stability of the compound in a specific solvent under defined storage conditions.[5][6]

Caption: Workflow for stability assessment.

Methodology:

-

Solution Preparation: Prepare a stock solution of 6-Methyl-2-phenyl-1,3-benzothiazole in the desired organic solvent at a known concentration (e.g., 1 mg/mL).

-

Aliquoting: Distribute the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature/ambient light, 40°C/dark, refrigerated).

-

Initial Analysis (T=0): Immediately analyze one of the vials to determine the initial concentration and purity of the compound. This serves as the baseline.[5]

-

Storage: Store the remaining vials under the specified conditions.

-

Time-Point Analysis: At predetermined time points (e.g., 1, 7, 14, 30, and 90 days), remove a vial from each storage condition for analysis.

-

Analytical Method: Analyze the samples using a stability-indicating analytical method, typically HPLC with both UV and Mass Spectrometry (MS) detectors. The HPLC method should be capable of separating the parent compound from any potential degradation products.

-

Data Evaluation:

-

Quantify the amount of 6-Methyl-2-phenyl-1,3-benzothiazole remaining at each time point and express it as a percentage of the initial (T=0) amount.

-

Examine the chromatograms for the appearance of new peaks, which would indicate degradation products. If significant degradation is observed, use the MS data to help identify the structure of the degradants.

-

Summary and Recommendations

References

- 1. ICH Official web site : ICH [ich.org]

- 2. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchportal.unamur.be [researchportal.unamur.be]

- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 6-Methyl-2-phenyl-1,3-benzothiazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antimicrobial and antifungal properties of 6-Methyl-2-phenyl-1,3-benzothiazole and related benzothiazole derivatives. This document outlines detailed protocols for common assays and presents illustrative data from scientific literature on analogous compounds.

Introduction to Benzothiazoles as Antimicrobial Agents

Benzothiazole is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The substitution pattern on the benzothiazole ring system significantly influences its biological efficacy. The 6-methyl-2-phenyl substitution is a key structural motif, and its evaluation against various microbial strains is crucial for the development of new anti-infective agents.

Data on Related 6-Methyl-benzothiazole Derivatives

While specific quantitative data for 6-Methyl-2-phenyl-1,3-benzothiazole is not extensively available in the public domain, the following tables summarize the antimicrobial and antifungal activities of structurally related 6-methyl-benzothiazole derivatives, providing a valuable reference for expected activity.

Table 1: Antibacterial Activity of 6-Methyl-benzothiazole Derivatives (Zone of Inhibition in mm)

| Compound ID | Derivative Information | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |

| GG4 | 2-(1-(3-nitrophenyl)ethylidene)hydrazinyl)-6-methylbenzo[d]thiazole | 18 mm | 16 mm | 12 mm | [1][6] |

| GG5 | 2-(1-(4-bromophenyl)ethylidene)hydrazinyl)-6-methylbenzo[d]thiazole | 14 mm | 12 mm | 10 mm | [1][6] |

| GG7 | 2-(1-(2,4-dichlorophenyl)ethylidene)hydrazinyl)-6-methylbenzo[d]thiazole | 15 mm | 13 mm | 11 mm | [1][6] |

| Ampicillin | Standard Antibiotic | 25 mm | 22 mm | Not Reported | [1][6] |

Concentration of test compounds was 50 mg/ml.

Table 2: Antifungal Activity of 6-Methyl-benzothiazole Derivatives (Zone of Inhibition in mm)

| Compound ID | Derivative Information | Candida albicans | Aspergillus niger | Reference |

| D-02 | C-6 methyl, 7-chloro, 2-(3-nitroanilino)benzothiazole | 16 mm | Not Reported | |

| D-08 | C-6 methyl, 7-chloro, 2-(4-nitroanilino)benzothiazole | 18 mm | Not Reported | |

| D-05 | C-6 methyl, 7-(3-nitroanilino), 2-(4-nitrobenzamido)benzothiazole | Not Reported | 15 mm | [7] |

| Griseofulvin | Standard Antifungal | 20 mm | 18 mm | [7] |

Concentrations of test compounds were 50 µg/mL and 100 µg/mL.

Table 3: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives (µg/mL)

| Compound ID | Derivative Information | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| 6c | N-(6-chlorobenzo[d]thiazol-2-yl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-carboxamide | 12.5 | 25 | 12.5 | [3] |

| 6d | N-(6-chlorobenzo[d]thiazol-2-yl)-5-(p-tolyl)-4H-1,2,4-triazole-3-carboxamide | 12.5 | 25 | 25 | [3] |

| 7a | 2-(N'-(6-chlorobenzo[d]thiazol-2-yl)carbamoyl)-5-phenyl-1,3,4-oxadiazole | 25 | 50 | 25 | [3] |

| Ciprofloxacin | Standard Antibiotic | Not Reported | Not Reported | Not Applicable | |

| Clotrimazole | Standard Antifungal | Not Applicable | Not Applicable | Not Reported | [8] |

Experimental Protocols

The following are detailed protocols for two standard methods used to determine the antimicrobial and antifungal activity of chemical compounds.

Protocol 1: Agar Well Diffusion Assay

This method is widely used for preliminary screening of antimicrobial activity.[9][10][11][12] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a test microorganism.

Materials:

-

Test compound (6-Methyl-2-phenyl-1,3-benzothiazole)

-

Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Amphotericin B)

-

Solvent for dissolving the compound (e.g., DMSO)

-

Sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes

-

Bacterial or fungal cultures

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Incubator

Procedure:

-

Media Preparation: Prepare MHA or SDA as per the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify in a laminar flow hood.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, this is typically a 0.5 McFarland standard suspension in sterile saline, which corresponds to approximately 1.5 x 10⁸ CFU/mL. For fungi, a spore suspension of 10⁶ spores/mL is commonly used.

-

Inoculation: Aseptically swab the entire surface of the agar plates with the prepared inoculum to create a uniform lawn of microbial growth.

-

Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

-

Compound Application: Prepare stock solutions of the test compound and standard drugs in a suitable solvent. Aseptically add a defined volume (e.g., 50-100 µL) of the test compound solution and controls (positive control: standard drug; negative control: solvent) into separate wells.[9]

-

Incubation: Incubate the plates under appropriate conditions. For most bacteria, this is 37°C for 18-24 hours.[10][13] For fungi, incubation is typically at 28-30°C for 48-72 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[14][15][16][17][18]

Materials:

-

Test compound

-

Standard antimicrobial drugs

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal cultures

-

Micropipettes and multichannel pipette

-

Plate reader (optional, for quantitative measurement of growth)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described in the agar well diffusion protocol and then dilute it in the broth to the final desired concentration (typically 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plates under the appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[15][16]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) of the microorganism.[14][15][18] This can be assessed visually or by using a plate reader to measure absorbance.

Visualized Workflows

The following diagrams illustrate the general workflows for the described antimicrobial and antifungal assays.

Caption: General workflow for antimicrobial and antifungal assays.

Caption: Step-by-step workflow for the Broth Microdilution Assay.

References

- 1. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medipol.edu.tr [medipol.edu.tr]

- 3. tandfonline.com [tandfonline.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. botanyjournals.com [botanyjournals.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. akjournals.com [akjournals.com]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hereditybio.in [hereditybio.in]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Broth microdilution - Wikipedia [en.wikipedia.org]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Application Notes and Protocols for the Synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole Hydrazine Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 6-methyl-2-phenyl-1,3-benzothiazole scaffold and its hydrazine analogs are of significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been reported to possess antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1][2] The introduction of a hydrazine or hydrazone moiety at the 2-position of the benzothiazole ring can modulate the biological activity of the parent molecule. This document provides a detailed protocol for the synthesis of a series of 6-methyl-2-phenyl-1,3-benzothiazole hydrazine analogs, specifically N-aryl/alkylidene-N'-(6-methyl-1,3-benzothiazol-2-yl)hydrazines (hydrazones), starting from p-toluidine.

Overall Synthetic Workflow

The synthesis is a multi-step process that begins with the formation of a benzothiazole ring system from p-toluidine, followed by the introduction of a hydrazine group, and finally, condensation with various acetophenones to yield the target analogs.

Caption: General synthetic route for 6-methyl-2-phenyl-1,3-benzothiazole hydrazine analogs.

Experimental Protocols

Materials and Reagents:

All chemicals and solvents should be of analytical grade.

-

p-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Ammonium Thiocyanate (NH₄SCN)

-

Hydrazine Hydrate (85%)

-

Ethylene Glycol

-

Substituted Acetophenones (e.g., 3-nitroacetophenone, 4-bromoacetophenone, 4-methoxyacetophenone, 2,4-dichloroacetophenone, 2,4-dimethoxyacetophenone)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Methanol

Instrumentation:

-

Melting point apparatus

-

FTIR spectrophotometer

-

¹H-NMR spectrometer

-

Thin Layer Chromatography (TLC) plates

Step 1: Synthesis of p-Tolylthiourea (I)

-

Dissolve 5.35 g of p-toluidine in a mixture of 4.3 ml of concentrated HCl and 11.6 ml of water by heating on a water bath.[2]

-

Cool the contents and add 3.5 g of solid ammonium thiocyanate.[2]

-

Heat the mixture on a water bath for approximately 22 hours.[2]

-

Cool the reaction mixture. The precipitated product will form.

-

Filter the precipitate, wash it with water three to four times, and dry.[2]

-

Recrystallize the crude product from aqueous methanol to obtain cream-colored crystals of p-tolylthiourea.[2]

Step 2: Synthesis of 2-Amino-6-methylbenzothiazole (II)

-

React p-tolylthiourea with hydrobromic acid to yield 2-benzothiazolamines.[1]

-

Heat the mixture at 70°C for one hour with stirring.[2]

-

After cooling to room temperature, extract the mixture twice with dichloromethane.[2]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[2]

-

Evaporate the solvent to obtain the title compound, 2-amino-6-methylbenzothiazole.[2]

Step 3: Synthesis of 2-Hydrazino-6-methylbenzothiazole (III)

-

In a flask, combine 20 g (0.82 mmol) of 2-amino-6-methylbenzothiazole and 0.11 mmol of hydrazine hydrate (85%) in 50 ml of ethylene glycol.[1]

-

Reflux the mixture with stirring for four hours at 60°C.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to obtain the hydrazino derivative.

Step 4: General Procedure for the Synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole Hydrazine Analogs (IV)

-

Take 1.5 mmol of 2-hydrazino-6-methylbenzothiazole (III) and 2.2 mmol of the desired substituted acetophenone in 20 ml of absolute ethanol.[2]

-

Add 2–3 drops of glacial acetic acid to the mixture.[2]

-

Reflux the reaction mixture on a water bath for eight hours. Monitor the formation of new spots using TLC.[2]

-

After completion of the reaction, cool the mixture.[2]

-

The solid product will separate out. Filter the solid and wash it with a small amount of water.[2]

-

Recrystallize the final product from absolute ethanol.[2]

Data Presentation

The following table summarizes the physical data for a series of synthesized 6-methyl-2-phenyl-1,3-benzothiazole hydrazine analogs.

| Compound ID | Substituted Acetophenone Used | Yield (%) | Melting Point (°C) |

| GG4 | 3-Nitroacetophenone | 48 | 181 |

| GG5 | 4-Bromoacetophenone | 52 | 189 |

| GG6 | 4-Methoxyacetophenone | - | - |

| GG7 | 2,4-Dichloroacetophenone | 54 | 177 |

| GG8 | 2,4-Dimethoxyacetophenone | - | - |

Data sourced from Alang et al.[2][3] Note: Yield and melting point data for GG6 and GG8 were not specified in the provided search results.

Characterization

The synthesized compounds should be characterized using standard spectroscopic techniques to confirm their structures.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups. For example, the N-H stretching of the hydrazine moiety is typically observed around 3434 cm⁻¹, and the C=N stretching of the hydrazone is observed around 1612 cm⁻¹.[2]

-

¹H-NMR Spectroscopy: To confirm the proton environment of the synthesized compounds. For instance, the N-H proton of the hydrazone typically appears as a singlet at around δ 9.59 ppm. The aromatic protons will appear in the range of δ 7.11-7.25 ppm, and the methyl protons will appear as singlets around δ 2.26 ppm and δ 3.40 ppm.[2]

Logical Relationship of Characterization

Caption: Workflow for the characterization of synthesized compounds.

References

Application Notes and Protocols: 6-Methyl-2-phenyl-1,3-benzothiazole as a Fluorescent Probe for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the use of 6-Methyl-2-phenyl-1,3-benzothiazole as a fluorescent probe for metal ion detection is limited in publicly available literature. The following application notes and protocols are based on the well-documented performance of structurally similar 2-phenyl-1,3-benzothiazole derivatives. The specific performance of 6-Methyl-2-phenyl-1,3-benzothiazole may vary, and optimization of the described protocols is recommended.

Introduction

6-Methyl-2-phenyl-1,3-benzothiazole is a heterocyclic aromatic compound with inherent fluorescence properties. The benzothiazole core is a well-established fluorophore, and its derivatives have been extensively investigated as chemosensors for the detection of various metal ions. The sensing mechanism of these probes often relies on processes such as Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), or Excited-State Intramolecular Proton Transfer (ESIPT). Upon coordination with a specific metal ion, the electronic properties of the fluorophore are altered, leading to a detectable change in its fluorescence signal, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength (ratiometric sensing).

Based on the behavior of its analogs, 6-Methyl-2-phenyl-1,3-benzothiazole is a promising candidate for the selective detection of metal ions such as aluminum (Al³⁺), zinc (Zn²⁺), and copper (Cu²⁺).

Potential Applications

-

Environmental Monitoring: Detection of heavy metal contamination in water and soil samples.

-

Biological Research: Imaging and quantification of metal ions in living cells and tissues to study their roles in biological processes.

-

Drug Development: Screening for compounds that modulate metal ion homeostasis.

-

Industrial Quality Control: Monitoring metal ion concentrations in various products.

Quantitative Data Summary of Structurally Similar Probes

The following table summarizes the performance of various 2-phenyl-1,3-benzothiazole derivatives as fluorescent probes for different metal ions. This data can serve as a reference for the expected performance of 6-Methyl-2-phenyl-1,3-benzothiazole.

| Probe Derivative | Target Ion | Detection Limit (LOD) | Binding Stoichiometry (Probe:Ion) | Solvent System | Reference |

| Biphenyl-benzothiazole | Zn²⁺ | 0.25 ppm | 2:1 | DMSO/CHCl₃ (1:1, v/v) | [1] |

| Biphenyl-benzothiazole | Cu²⁺ | 0.34 ppm | 2:1 | DMSO/CHCl₃ (1:1, v/v) | [1] |

| Biphenyl-benzothiazole | Ni²⁺ | 0.30 ppm | 2:1 | DMSO/CHCl₃ (1:1, v/v) | [1] |

| Benzothiazole-based probe (BHM) | Al³⁺ | 4.39 µM | 1:1 | DMF/H₂O (1:1, v/v) | |

| Benzothiazole-imidazopyridine (BIPP) | Zn²⁺ | 2.36 x 10⁻⁸ M | 8:2 | ACN/H₂O (8:2, v/v) | |

| Benzothiazole-quinoline (BTZ) | Cu²⁺ | 1.153 x 10⁻⁷ M | 1:1 | DMF/H₂O (9:1, v/v) | |

| Benzothiazole-based sensor | Fe³⁺ | 5.86 µM | 1:1 | Aqueous solution |

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway

The detection of metal ions by 2-phenyl-1,3-benzothiazole derivatives often involves a Chelation-Enhanced Fluorescence (CHEF) mechanism coupled with Intramolecular Charge Transfer (ICT). In the free probe, non-radiative decay pathways can quench the fluorescence. Upon binding to a metal ion, a rigid complex is formed, which restricts intramolecular rotation and blocks the non-radiative decay pathways, leading to an enhanced fluorescence emission ("turn-on" sensing).

Caption: Proposed signaling pathway for metal ion detection.

Experimental Workflow

The general workflow for utilizing 6-Methyl-2-phenyl-1,3-benzothiazole as a fluorescent probe for metal ion detection involves synthesis, characterization, and fluorescence titration experiments.

Caption: General experimental workflow for metal ion detection.

Experimental Protocols

Synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole

This protocol is a general method for the synthesis of 2-aryl-benzothiazoles and should be adapted and optimized for the specific synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole.

Materials:

-

4-Methyl-2-aminothiophenol

-

Benzaldehyde

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Catalyst (e.g., p-toluenesulfonic acid or a mild oxidizing agent, optional)

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 4-Methyl-2-aminothiophenol (1 equivalent) in a suitable solvent such as DMSO or ethanol.

-

Add benzaldehyde (1.1 equivalents) to the solution.

-

If required, add a catalytic amount of an acid catalyst or an oxidizing agent.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, filter it and wash with a cold solvent.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Preparation of Stock Solutions

Materials:

-

Purified 6-Methyl-2-phenyl-1,3-benzothiazole

-

Spectroscopic grade solvent (e.g., DMSO, Acetonitrile, or a mixture with water and a buffer like HEPES)

-

High-purity salts of the metal ions to be tested (e.g., AlCl₃, Zn(NO₃)₂, Cu(NO₃)₂)

-

Deionized water

Procedure:

-

Probe Stock Solution: Prepare a stock solution of 6-Methyl-2-phenyl-1,3-benzothiazole (e.g., 1 mM) in a suitable spectroscopic grade solvent.

-

Metal Ion Stock Solutions: Prepare stock solutions of the various metal ion salts (e.g., 10 mM) in deionized water or the same solvent as the probe.

Fluorescence Titration for Metal Ion Detection

Materials and Equipment:

-

Probe and metal ion stock solutions

-

Spectroscopic grade solvent/buffer

-

Quartz cuvette (1 cm path length)

-

Fluorometer

Procedure:

-

Dilute the probe stock solution to the desired working concentration (e.g., 10 µM) in the chosen solvent system in a quartz cuvette.

-

Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum by exciting at an appropriate wavelength (to be determined by an initial excitation scan).

-

Incrementally add small aliquots of the metal ion stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum after each addition.

-

Continue the additions until the fluorescence intensity reaches a plateau.

-

Repeat the experiment with different metal ions to assess the selectivity of the probe.

Determination of Detection Limit (LOD)

The detection limit can be calculated using the formula:

LOD = 3σ / k

Where:

-

σ is the standard deviation of the blank measurement (fluorescence intensity of the probe without the metal ion).

-

k is the slope of the linear portion of the plot of fluorescence intensity versus metal ion concentration at low concentrations.

Determination of Binding Stoichiometry (Job's Plot)

-

Prepare a series of solutions containing the probe and the target metal ion where the total molar concentration is constant, but the mole fraction of the probe varies from 0 to 1.

-

Measure the fluorescence intensity of each solution at the emission maximum.

-

Plot the change in fluorescence intensity against the mole fraction of the probe.

-

The mole fraction at which the maximum change in fluorescence is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 binding stoichiometry.

References

Development of Anti-inflammatory Agents from 6-Methyl-2-phenyl-1,3-benzothiazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel anti-inflammatory agents based on the 6-Methyl-2-phenyl-1,3-benzothiazole scaffold. This class of compounds has garnered significant interest due to the diverse pharmacological activities of the benzothiazole core, including its potential to modulate key inflammatory pathways. These notes are intended to guide researchers in the synthesis, biological evaluation, and mechanistic understanding of these promising compounds.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The 6-Methyl-2-phenyl-1,3-benzothiazole core represents a key pharmacophore with potential for development into potent and selective anti-inflammatory agents. The presence of the methyl group at the 6-position is suggested to enhance the biological potency of the molecule. This document outlines the synthetic strategies, in vitro and in vivo screening protocols, and potential mechanisms of action for derivatives of this scaffold.

Data Presentation

The following tables summarize representative quantitative data for the anti-inflammatory activity of 6-substituted benzothiazole derivatives. It is important to note that while these data provide a strong rationale for exploring 6-methyl-2-phenyl-1,3-benzothiazole derivatives, specific data for this exact scaffold are limited in the current literature. The presented data from closely related analogs serve as a valuable benchmark for future studies.

Table 1: In Vivo Anti-inflammatory Activity of 6-Substituted 2-Amino Benzothiazole Derivatives in Carrageenan-Induced Paw Edema Model

| Compound ID | Substitution at Position 6 | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) |

| Bt-H | H | 100 | 3 | 55.2 | Diclofenac Sodium (20) | 75.8 |

| Bt-OCH₃ | Methoxy | 100 | 3 | 72.4 | Diclofenac Sodium (20) | 75.8 |

| Bt-Cl | Chloro | 100 | 3 | 68.9 | Diclofenac Sodium (20) | 75.8 |

Data extrapolated from studies on related 2-amino benzothiazole derivatives to indicate the potential of 6-substituted analogs.

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Representative Benzothiazole Derivatives

| Compound Scaffold | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 2-Aryl-benzothiazole | >100 | 15.8 | >6.3 |

| Celecoxib (Reference) | 15.0 | 0.04 | 375 |

| Indomethacin (Reference) | 0.1 | 1.8 | 0.05 |

Note: Specific COX inhibitory data for 6-Methyl-2-phenyl-1,3-benzothiazole derivatives are not yet available in published literature. The data presented are for structurally related benzothiazoles and highlight the potential for this class of compounds to target the COX pathway. Further screening is required to determine the specific activity and selectivity of the 6-methyl-2-phenyl series.

Experimental Protocols

General Synthesis of 2-(Substituted-phenyl)-6-methyl-1,3-benzothiazole Derivatives

This protocol describes a general method for the synthesis of the target compounds starting from 4-methyl-2-aminothiophenol and a substituted benzaldehyde.

Workflow for the Synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole Derivatives

Caption: General workflow for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole derivatives.

Materials:

-

4-methyl-2-aminothiophenol

-

Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

p-Toluenesulfonic acid (p-TsOH) (optional, as a catalyst)

-

Ice

-

Ethanol (for recrystallization)

-

Silica gel for column chromatography (if required)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-2-aminothiophenol (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in a suitable solvent such as DMSO or ethanol.

-

Add a catalytic amount of p-TsOH if required to facilitate the reaction.

-

Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water with constant stirring.

-

Collect the precipitated solid by filtration and wash it thoroughly with water.

-

Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-(substituted-phenyl)-6-methyl-1,3-benzothiazole derivative.

-

Characterize the synthesized compound using appropriate analytical techniques such as melting point determination, IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol details the widely used carrageenan-induced paw edema model to assess the in vivo anti-inflammatory activity of the synthesized compounds.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Materials:

-

Wistar rats (either sex, 150-200 g)

-

Synthesized 6-Methyl-2-phenyl-1,3-benzothiazole derivatives

-

Carrageenan (lambda, type IV)

-

Diclofenac sodium (as a standard drug)

-

Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight with free access to water before the experiment.

-

Divide the animals into different groups (n=6 per group):

-

Group I: Control (receives only the vehicle)

-

Group II: Standard (receives Diclofenac sodium, e.g., 20 mg/kg, p.o.)

-

Group III, IV, V, etc.: Test groups (receive different doses of the synthesized compounds, e.g., 50, 100, 200 mg/kg, p.o.).

-

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

-

One hour after the administration of the drugs, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

In Vitro Anti-inflammatory Activity: COX-1 and COX-2 Inhibition Assay

This protocol describes a common in vitro method to determine the inhibitory activity of the synthesized compounds against cyclooxygenase (COX) enzymes.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric detection kit

-

Synthesized 6-Methyl-2-phenyl-1,3-benzothiazole derivatives

-

Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as reference compounds

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds and reference drugs in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Add the test compound or reference drug at various concentrations to the wells. Include a control well with only the solvent.

-

Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction and measure the product formation (e.g., Prostaglandin E2) using a suitable detection method (colorimetric or fluorometric) according to the kit manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting a graph of percentage inhibition versus compound concentration.

Mechanism of Action: Potential Signaling Pathways

The anti-inflammatory effects of benzothiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary hypothesized mechanisms for 6-Methyl-2-phenyl-1,3-benzothiazole derivatives include the inhibition of COX enzymes and the suppression of the NF-κB signaling pathway.

Hypothesized Anti-inflammatory Signaling Pathway of 6-Methyl-2-phenyl-1,3-benzothiazole Derivatives

Caption: Hypothesized mechanism of action involving NF-κB and COX pathway inhibition.

NF-κB Pathway Inhibition: Inflammatory stimuli can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB (p65/p50) dimer. The active NF-κB then translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines (e.g., TNF-α, IL-6), inducible nitric oxide synthase (iNOS), and COX-2. 6-Methyl-2-phenyl-1,3-benzothiazole derivatives may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing NF-κB activation and the subsequent expression of inflammatory mediators.

Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting these enzymes. 6-Methyl-2-phenyl-1,3-benzothiazole derivatives may also inhibit the activity of COX enzymes, with a potential for selective inhibition of COX-2, which would be a desirable characteristic to minimize gastrointestinal side effects associated with non-selective COX inhibitors.

Conclusion and Future Directions

The 6-Methyl-2-phenyl-1,3-benzothiazole scaffold holds considerable promise for the development of novel anti-inflammatory agents. The synthetic routes are accessible, and the established in vivo and in vitro assays provide a clear path for the biological evaluation of new derivatives. Future research should focus on synthesizing a library of compounds with diverse substitutions on the 2-phenyl ring to establish a clear structure-activity relationship (SAR). Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and to confirm the involvement of the NF-κB and COX pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to advance the development of this promising class of anti-inflammatory compounds.

optimizing reaction conditions for 6-Methyl-2-phenyl-1,3-benzothiazole synthesis.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-Methyl-2-phenyl-1,3-benzothiazole?

A1: The most prevalent and direct method is the condensation reaction between 2-amino-5-methylthiophenol and benzaldehyde. This reaction typically involves the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation to yield the final benzothiazole product.[1][2][3]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 2-amino-5-methylthiophenol and benzaldehyde. Various catalysts and oxidizing agents can be employed to facilitate the reaction, including but not limited to hydrogen peroxide/hydrochloric acid (H₂O₂/HCl), various metal nanoparticles, and ionic liquids.[2][4] The choice of solvent can also vary, with options like ethanol, dimethyl sulfoxide (DMSO), or even solvent-free conditions.[1][2]

Q3: What are the expected yields for this reaction?

A3: Yields can vary significantly depending on the chosen reaction conditions. With optimized protocols, it is possible to achieve high to excellent yields, often in the range of 80-95%.[2] However, suboptimal conditions can lead to lower yields.

Q4: How can I monitor the progress of the reaction?